molecular formula C7H7BrN2O B154591 2-Bromo-N-hydroxybenzimidamide CAS No. 132475-60-6

2-Bromo-N-hydroxybenzimidamide

Cat. No. B154591
M. Wt: 215.05 g/mol
InChI Key: ONQOWPJQZVMMQJ-UHFFFAOYSA-N
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Description

2-Bromo-N-hydroxybenzimidamide is a chemical compound that is part of the benzimidamide family. While the provided papers do not directly discuss 2-Bromo-N-hydroxybenzimidamide, they do provide insights into related compounds and their chemistry, which can be useful for understanding the properties and reactions of 2-Bromo-N-hydroxybenzimidamide.

Synthesis Analysis

The synthesis of related compounds often involves catalytic processes and the use of halogenated starting materials. For instance, a CuBr2-catalyzed annulation of 2-bromo-N-arylbenzimidamide with selenium/sulfur powder has been used to synthesize benzo[d]isoselenazole and benzo[d]isothiazole, demonstrating the reactivity of brominated benzimidamides under catalytic conditions . This suggests that similar methods could potentially be applied to synthesize 2-Bromo-N-hydroxybenzimidamide.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques such as X-ray diffraction, which provides detailed information about the arrangement of atoms within a molecule . These studies often reveal the presence of hydrogen bonding and other intermolecular interactions that can influence the properties and reactivity of the compounds.

Chemical Reactions Analysis

The reactivity of brominated compounds is often explored in the context of forming complexes with other molecules. For example, 2-hydroxy-5-nitrobenzyl bromide has been shown to form complexes with amino acid esters, and its reactivity with tryptophan has been studied in detail . This indicates that 2-Bromo-N-hydroxybenzimidamide may also participate in complex formation and specific reactions with biomolecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied using techniques such as Density Functional Theory (DFT) calculations, which provide insights into vibrational frequencies, molecular orbitals, and thermodynamic properties . Additionally, the optical properties, such as absorption and emission spectra, have been investigated, revealing how substituents like bromine can affect these properties . The thermal stability and nonlinear optical properties of these compounds have also been characterized, providing a comprehensive understanding of their behavior under various conditions .

Scientific Research Applications

Molecular Design and Probing

  • Multifunctional Probes for Ion Detection : A study by Zhao et al. (2019) discussed the use of a related compound, 4-bromo-2-hydroxybenzaldehyde, in designing a colorimetric and fluorescent multifunctional chemosensor. This sensor is capable of detecting ions like Cu2+, Al3+, and Ca2+ in different environments, including living cells and zebrafishes, showcasing its potential in biological and environmental applications (Zhao et al., 2019).

Ground and Excited-State Studies

  • Proton Transfer Studies : Al-Ansari (1997) investigated compounds including 2-(2′-hydroxy-4-bromophenyl)iminomethylbenzimidazole. These studies focused on ground and excited-state properties, revealing insights into proton transfer mechanisms and solvent interactions, which are crucial in understanding molecular behavior in various environments (Al-Ansari, 1997).

Synthesis and Structural Analysis

  • Synthesis of Isonicotinohydrazide Derivatives : Karrouchi et al. (2020) synthesized and characterized a compound related to 2-Bromo-N-hydroxybenzimidamide, namely (E)-N’-(5-bromo-2-hydroxybenzylidene)isonicotinohydrazide. This work included exploring its anti-diabetic properties and molecular docking studies, demonstrating the pharmaceutical potential of these compounds (Karrouchi et al., 2020).

  • One-Pot Synthesis of Natural Benzofurans : Sivaraman et al. (2019) reported a one-pot strategy for synthesizing 2-bromo-6-hydroxybenzofurans, demonstrating its utility in efficiently creating complex natural products and analogues (Sivaraman et al., 2019).

Biomedical and Biochemical Applications

  • Drug Metabolism Studies : The study by Carmo et al. (2005) on 4-Bromo-2,5-dimethoxyphenethylamine (not directly 2-Bromo-N-hydroxybenzimidamide) provided insights into drug metabolism in various species, including humans. Such research is crucial for understanding the metabolic pathways and potential toxic effects of related compounds (Carmo et al., 2005).

Future Directions

There is no specific information available on the future directions of 2-Bromo-N-hydroxybenzimidamide. However, similar compounds have been used in various fields, indicating potential areas of future research8.


Please note that the information provided is based on the closest available data and may not be entirely accurate for 2-Bromo-N-hydroxybenzimidamide. Further research is recommended for more accurate and detailed information.


properties

IUPAC Name

2-bromo-N'-hydroxybenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O/c8-6-4-2-1-3-5(6)7(9)10-11/h1-4,11H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONQOWPJQZVMMQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=NO)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C(=N/O)/N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-N-hydroxybenzimidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
FL Zhang, YF Wang, S Chiba - scholar.archive.org
1H NMR (400 MHz) spectra were recorded on a Bruker Avance 400 spectrometer in CDCl3 [using CDCl3 (for 1H, δ= 7.26) or DMSO-d6 (for 1H, δ= 2.50) as the internal standard]. 13C …
Number of citations: 0 scholar.archive.org
LL Xu, YF Wu, L Wang, CC Li, L Li, B Di, QD You… - European Journal of …, 2018 - Elsevier
The antioxidant function induced by Nrf2 protects the liver from damage. We found a novel Nrf2 activator named compound 25 via structural modification of compound 1 we previously …
Number of citations: 27 www.sciencedirect.com

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